molecular formula C10H19NO5S B1454199 1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol CAS No. 685514-01-6

1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B1454199
CAS No.: 685514-01-6
M. Wt: 265.33 g/mol
InChI Key: GCEFFVSKOLBIBX-UHFFFAOYSA-N
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Description

1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol is a useful research compound. Its molecular formula is C10H19NO5S and its molecular weight is 265.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS No. 685514-01-6) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides an in-depth examination of its biological activity, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₆H₂₆N₂OSi
  • Molecular Weight : 290.48 g/mol
  • Storage : Recommended under inert atmosphere at 2-8°C.

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit a range of biological activities including kinase inhibition, which is crucial for regulating various cellular processes. The specific compound this compound is hypothesized to interact with protein kinases, potentially influencing pathways involved in cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds similar in structure to this compound have shown IC₅₀ values in the nanomolar range against specific kinases such as haspin, which plays a role in mitotic regulation.

Table 1: Comparative Biological Activity of Pyrrolo Compounds

Compound NameIC₅₀ (nM)Target KinaseCell Line Tested
1-(Triisopropylsilyl)-1H-pyrroloTBDHaspinU-2 OS
Compound A76HaspinVarious
Compound BTBDOther KinaseA549 (Lung Cancer)

Anti-inflammatory Properties

Preliminary data suggest that related compounds may exhibit anti-inflammatory properties by modulating inflammatory mediators. For example, studies have shown that certain pyrrole derivatives inhibit carrageenan-induced paw edema in animal models, indicating potential for therapeutic use in inflammatory conditions.

Case Studies

  • Case Study on Cancer Cell Lines :
    A study evaluating the effects of pyrrolo compounds on cancer cell lines reported that treatment with a related compound led to a significant reduction in cell viability. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory Activity :
    In another study examining the anti-inflammatory effects of pyrrole derivatives, researchers found that certain compounds significantly reduced edema and pro-inflammatory cytokine levels in rat models. This suggests potential applications for managing conditions like arthritis or other inflammatory diseases.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(12)11-6-4-8(5-7-11)17(13,14)15/h8H,4-7H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEFFVSKOLBIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678027
Record name 1-(tert-Butoxycarbonyl)piperidine-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685514-01-6
Record name 1-(tert-Butoxycarbonyl)piperidine-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of EXAMPLE 3F (24.3 g) in tetrahydrofuran (500 mL) at −78° C. was added 2.5M BuLi (30.3 mL). After 2 minutes, trimethylborate (11.5 mL) was added, and the mixture was allowed to warm to room temperature over 1 hour. The reaction was poured into water, extracted thee times with ethyl acetate, and the combined extracts were washed with brine and concentrated. The crude product was taken up in tetrahydrofuran (200 mL) at 0° C., and 1M NaOH (69 mL) was added, followed by 30% H2O2 (8.43 mL), and the solution was stirred for 1 hour. Na2S2O3 (10 g) was added, and the pH was adjusted to 4-5 with concentrated HCl and solid NaH2PO4. The solution was extracted twice with ethyl acetate, and the combined extracts were washed with brine, dried (Na2SO4), filtered, and concentrated. The crude product was chromatographed on silica gel with 5-25% ethyl acetate/hexanes.
Quantity
24.3 g
Type
reactant
Reaction Step One
Name
Quantity
30.3 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol

Synthesis routes and methods II

Procedure details

To a mixture of Example 43A (24.3 g) in tetrahydrofuran (500 mL) at −78° C. was added 2.5 M n-butyllithium (30.3 mL). After 2 minutes, trimethylborate (11.5 mL) was added, and the mixture was allowed to warm to room temperature over 1 hour. The reaction was poured into water, extracted thee times with ethyl acetate, and the combined extracts were washed with brine and concentrated. The crude product was taken up in tetrahydrofuran (200 mL) at 0° C., and 1M aqueous NaOH (69 mL) was added, followed by 30% aqueous H2O2 (8.43 mL), and the solution was stirred for 1 hour. Na2S2O3 (10 g) was added, and the pH was adjusted to 4-5 with concentrated HCl and solid NaH2PO4. The solution was extracted twice with ethyl acetate, and the combined extracts were washed with brine, dried (Na2SO4), filtered, and concentrated. The crude product was chromatographed on silica gel with 5-25% ethyl acetate/hexanes.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
30.3 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol
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1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol
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1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol
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1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 5
1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 6
1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.